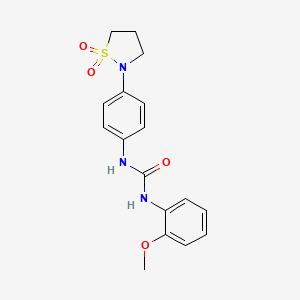
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structural features, particularly the isothiazolidine-1,1-dioxide moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound can be described by the following chemical structure:
This structure includes:
- A dioxidoisothiazolidin-2-yl group.
- A phenyl ring.
- A methoxyphenyl urea moiety.
Biological Activity Overview
Research indicates that compounds containing isothiazolidine structures exhibit a broad range of biological activities, including:
- Antimicrobial effects.
- Antitumor properties.
- Anti-inflammatory actions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of similar compounds. For instance, derivatives of isothiazolidine have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Antitumor Activity
Compounds with urea linkages have been investigated for their antitumor properties. For example, some studies have reported that modifications to the urea group can enhance cytotoxicity against cancer cell lines. The presence of the isothiazolidine moiety may further amplify these effects through multiple pathways, including apoptosis induction and cell cycle arrest.
The precise mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interacting with specific enzymes critical for cellular functions.
- Receptor Modulation : Binding to cellular receptors and altering signaling pathways.
- Oxidative Stress Induction : Generating reactive oxygen species (ROS) that can lead to cell death in pathogens or cancer cells.
Case Study 1: Antimicrobial Efficacy
A study on related compounds indicated significant antimicrobial activity against Staphylococcus aureus and E. coli. The effectiveness was attributed to the structural features that allow for better interaction with bacterial membranes.
Case Study 2: Antitumor Properties
In vitro studies demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide | Structure | Antimicrobial, anticancer |
| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide | Structure | Antitumor |
These compounds share structural similarities with this compound and exhibit comparable biological activities.
Propiedades
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-16-6-3-2-5-15(16)19-17(21)18-13-7-9-14(10-8-13)20-11-4-12-25(20,22)23/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZYODHEMDZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














